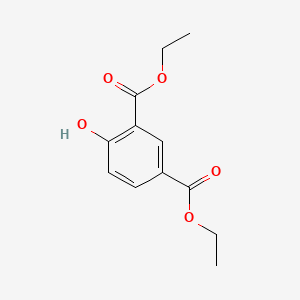

Diethyl 4-hydroxyisophthalate

Description

Historical Context and Significance of Isophthalate (B1238265) Esters in Chemical Synthesis

The study of phthalate (B1215562) esters began with the need for plasticizers in the burgeoning polymer industry. The development of cellulose (B213188) nitrate (B79036) in the mid-19th century was followed by the use of castor oil and later camphor (B46023) as additives to increase flexibility. wikipedia.org Phthalates were introduced in the 1920s, and their commercial importance surged with the rise of polyvinyl chloride (PVC) in the 1930s, as they proved highly effective at softening the otherwise rigid polymer. wikipedia.org

Isophthalate esters, derived from isophthalic acid (benzene-1,3-dicarboxylic acid), represent a significant class of these compounds. Unlike their ortho-phthalate counterparts, which are primarily used as plasticizers, isophthalates are crucial monomers in the production of high-performance polymers. For instance, polymers synthesized with isophthalic acid are used in coatings, adhesives, and composite materials, where they contribute to enhanced thermal stability, mechanical strength, and chemical resistance. ontosight.ai The synthesis of these esters typically occurs through the Fischer-Speier esterification process, which involves the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org

The significance of isophthalate esters extends beyond large-scale polymer production. In more specialized academic and research contexts, they serve as versatile, multifunctional building blocks. Their ester groups can be modified through reactions like hydrolysis or transesterification, allowing for the attachment of different functional units. This versatility is exemplified in the synthesis of complex nanoscopic structures like dendrimers. Research has shown that isophthalate ester-terminated dendrimers are valuable platforms whose surfaces can be readily modified to create highly functionalized macromolecules. acs.org This adaptability makes isophthalate esters, including hydroxylated derivatives like Diethyl 4-hydroxyisophthalate, foundational components in the design and synthesis of advanced materials and complex organic molecules.

Academic Landscape of this compound Research

The academic interest in this compound is primarily centered on its utility as a chemical intermediate and a building block for creating specialized molecules and materials. The presence of three distinct functional groups—two ester moieties and a phenolic hydroxyl group—provides multiple reactive sites for chemical modification.

One of the earliest documented applications of this compound is as a precursor in the synthesis of its corresponding monoesters. A 1960 patent details a process where one of the two ester groups is selectively removed through saponification or trans-esterification. google.com This process yields monoesters such as 3-monoethyl 4-hydroxyisophthalate, which can then be converted into other derivatives, like amides, for further investigation. google.comacs.org This highlights the compound's role as a key starting material for accessing a variety of substituted isophthalic acid derivatives.

The research landscape is also heavily influenced by the properties of its parent acid, 4-hydroxyisophthalic acid. This acid has been investigated for its potential biological activities, including antioxidant and anti-cancer properties. researchgate.netbiocrick.com The discovery of a reversible 4-hydroxyisophthalic acid decarboxylase enzyme further points to ongoing biochemical research into its synthesis and function. researchgate.netresearchgate.net Ester derivatives like this compound are crucial in this context, as esterification is a common strategy in medicinal chemistry to modify a compound's solubility and bioavailability.

Furthermore, a significant area of contemporary materials chemistry involves the use of hydroxylated carboxylic acids as "linkers" to construct coordination polymers and metal-organic frameworks (MOFs). sfu.cahhu.deencyclopedia.pubresearchgate.net These materials are built from metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing. sfu.ca Research has demonstrated the use of 5-hydroxyisophthalic acid (an isomer) and 4-hydroxyisophthalic acid as effective ligands in the synthesis of zinc-based coordination polymers, creating stable frameworks with well-defined channels. researchgate.net While direct reports of this compound being used as a primary linker are scarce, its structural similarity to established linkers makes it a compound of high interest. The ester functionalities could be used for post-synthesis modification of a framework or participate in transesterification reactions to form the polymer, positioning it as a key target for the design of new functional materials.

Table 2: Summary of Research Areas Involving 4-Hydroxyisophthalic Acid and Its Derivatives

| Research Area | Focus | Key Compound(s) | Source(s) |

|---|---|---|---|

| Organic Synthesis | Use as a starting material to produce monoesters and amides. | This compound, 3-monoethyl 4-hydroxyisophthalate | google.comacs.org |

| Medicinal Chemistry | Investigation of biological activities such as antioxidant and anti-cancer properties. | 4-Hydroxyisophthalic acid (4-HIPA) and its derivatives | researchgate.netbiocrick.com |

| Biochemistry | Study of enzymatic pathways for synthesis and degradation. | 4-Hydroxyisophthalic acid, 4-hydroxyisophthalic acid decarboxylase | researchgate.netresearchgate.net |

| Materials Science | Use as organic linkers to build coordination polymers and Metal-Organic Frameworks (MOFs). | 5-Hydroxyisophthalic acid, 4-Hydroxyisophthalic acid | researchgate.net |

Compound Index

Structure

3D Structure

Properties

CAS No. |

5985-25-1 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

diethyl 4-hydroxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

BPSXYFMGSNKFDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)C(=O)OCC |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements for Diethyl 4 Hydroxyisophthalate

Esterification Reactions for Diethyl 4-hydroxyisophthalate Production

The most conventional method for producing this compound is through the esterification of 4-hydroxyisophthalic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid.

Acid-Catalyzed Esterification Approaches

The direct esterification of 4-hydroxyisophthalic acid using an acid catalyst is a fundamental approach for the synthesis of this compound. Strong acids such as sulfuric acid or thionyl chloride are commonly employed to catalyze the reaction between 4-hydroxyisophthalic acid and ethanol. The process generally involves heating the reaction mixture to facilitate the formation of the ester. This method is analogous to the synthesis of its methyl counterpart, dimethyl 4-hydroxyisophthalate, where methanol (B129727) is used instead of ethanol.

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are manipulated include temperature, reaction time, and the molar ratio of reactants. For similar esterification reactions, temperatures can range from 80°C to 150°C, with reaction times extending up to 20 hours to ensure complete conversion. Utilizing an excess of the alcohol (ethanol in this case) is a common strategy to drive the equilibrium towards the product side, thereby increasing the yield. Industrial-scale production often incorporates continuous monitoring of these parameters and may involve purification techniques such as distillation and the use of activated carbon for decolorization to achieve high purity levels, often exceeding 99%.

| Parameter | Laboratory Scale Condition | Industrial Scale Condition |

| Catalyst | Sulfuric acid or thionyl chloride | Sulfuric acid (0.2–1 wt%) |

| Temperature | 80–150°C | Controlled 0–150°C |

| Reaction Time | Several hours (up to 20 h) | 16–20 hours (continuous flow) |

| Molar Ratio (Alcohol:Acid) | Excess alcohol | Excess alcohol, recycled |

| Purification | Recrystallization, distillation | Distillation, activated carbon |

| Yield & Purity | High, condition-dependent | >99% with quality control |

Advanced Synthetic Strategies for this compound

Beyond traditional esterification, more sophisticated synthetic methodologies have been developed to access this compound and related structures. These advanced strategies offer alternative pathways that can provide greater structural diversity and control.

Diels-Alder Cycloaddition Pathways to Hydroxyisophthalate Esters

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides an elegant route to hydroxyisophthalate esters. wikipedia.orgmdpi.com This [4+2] cycloaddition reaction typically involves a conjugated diene and a substituted alkene (dienophile). wikipedia.org In the context of synthesizing hydroxyisophthalate esters, researchers have utilized substituted 2H-pyran-2-ones as the diene component and dialkyl acetylenedicarboxylates, such as diethyl acetylenedicarboxylate, as the dienophile. mdpi.com These thermally driven reactions often require high temperatures, around 190°C, and can lead to the formation of a variety of substituted phthalates. mdpi.com The reaction proceeds through an intermediate that eliminates carbon dioxide to form the aromatic ring. mdpi.com

A study detailed the synthesis of this compound with a 92% yield through the self-condensation of an enaminodione, a process that involves a formal [4+2] annulation. sci-hub.se This highlights the versatility of cycloaddition strategies in constructing the benzene (B151609) core of the target molecule. sci-hub.se

Diversity-Oriented Synthesis Techniques and Related Scaffolds

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from simple starting materials. In the context of hydroxyisophthalate esters, DOS has been employed to generate libraries of related compounds. One such approach involves the regioselective [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with various electrophilic partners. nih.govresearchgate.net This strategy allows for the convenient and regioselective synthesis of a variety of 3-substituted 1-hydroxy-2,4-benzodioates, which are otherwise difficult to access. nih.govresearchgate.net

Another novel, transition-metal-free method for constructing the benzene core involves the self-condensation of enaminodiones. sci-hub.se This base-promoted formal [4+2] annulation proceeds through a cascade transformation, yielding functionalized acyl-substituted phenols, including this compound, in high yields and with high chemoselectivity under mild conditions. sci-hub.sesci-hub.se

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound and related compounds, efforts are being made to develop more sustainable synthetic routes.

One area of focus is the use of environmentally benign solvents and reaction conditions. For instance, research into Diels-Alder reactions has explored the use of sustainable media like water, bio-based solvents, and supercritical carbon dioxide to reduce reliance on volatile organic solvents. mdpi.com While high temperatures are often necessary for the cycloaddition reactions leading to phthalates, the search for more environmentally friendly conditions is ongoing. mdpi.com

Chemical Reactivity and Transformative Processes of Diethyl 4 Hydroxyisophthalate

Functional Group Interconversions on the Aromatic Ring System

The aromatic ring of diethyl 4-hydroxyisophthalate, activated by the hydroxyl group and deactivated by the two electron-withdrawing ester groups, is amenable to several functional group interconversions.

Hydroxyl Group Derivatization Strategies

The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups through etherification and esterification reactions.

One common derivatization is the conversion to a methoxy (B1213986) group. For instance, the methylation of the closely related dimethyl 4-hydroxyisophthalate to dimethyl 4-methoxyisophthalate can be achieved by heating with methyl iodide in methanol (B129727) in the presence of anhydrous potassium carbonate. rsc.org Interestingly, when this reaction is carried out in ethanol (B145695) instead of methanol, a transesterification reaction occurs concurrently, yielding diethyl 4-methoxyisophthalate. rsc.org This highlights the influence of the solvent on the reaction outcome.

The hydroxyl group can also be transformed into other ethers or esters using standard synthetic methodologies, which can influence the compound's physical and chemical properties, such as its lipophilicity and reactivity in subsequent reactions.

Regioselective Substitution Reactions

The directing effects of the substituents on the aromatic ring of this compound guide the position of incoming electrophiles in substitution reactions. The hydroxyl group is an ortho-, para-directing activator, while the two ester groups are meta-directing deactivators. This interplay of directing effects allows for regioselective substitutions.

For example, iodination of dimethyl 4-hydroxyisophthalate with iodine monochloride in boiling chloroform (B151607) in the presence of pyridine (B92270) results in the formation of dimethyl 4-hydroxy-5-iodoisophthalate. rsc.org In another instance, treatment of the sodio-derivative of dimethyl 4-hydroxyisophthalate with potassium tri-iodide solution yielded a small amount of the same iodinated compound, with the major product being 3-methyl hydrogen 4-hydroxyisophthalate. rsc.org

The introduction of other functional groups, such as nitro or sulfo groups, can also be achieved through electrophilic aromatic substitution, with the position of substitution being dependent on the specific reaction conditions and the directing influence of the existing functional groups. The synthesis of various substituted 1-hydroxy-2,4-benzodioates through regioselective [3+3] cyclocondensation reactions also provides a pathway to a diverse range of derivatives. nih.govresearchgate.net

Ester Group Manipulations and Transesterification Reactions

The two ester groups of this compound are susceptible to various transformations, including hydrolysis, amidation, and transesterification, which are fundamental reactions in organic synthesis.

Selective Hydrolysis and Monoester Formation

The diester can be selectively hydrolyzed to form a monoester. This process can be achieved by carefully controlling the reaction conditions, such as the amount of base used. google.commdpi.com For example, refluxing dimethyl 4-hydroxyisophthalate with a methanolic potassium hydroxide (B78521) solution can lead to the formation of the corresponding monoester after acidification. google.com The selective monohydrolysis of similar diesters has been optimized using tetraethylammonium (B1195904) bromide as a phase-transfer catalyst in an ethanol-water mixture with a specific amount of sodium hydroxide. mdpi.com

Transesterification can also be employed to create monoesters. Reacting a diester like dimethyl 4-hydroxyisophthalate with one mole of the corresponding dicarboxylic acid, 4-hydroxyisophthalic acid, in the presence of an ion exchanger can yield the monoester. google.com

Amidation Reactions of Derived Monoesters

The monoesters derived from this compound can be further functionalized through amidation reactions. The resulting monoester can react with ammonia (B1221849) or various amines to form the corresponding amide. google.com These reactions can be carried out at room temperature and atmospheric pressure, although in some cases, elevated temperature and pressure may be required, particularly depending on the amine used. google.com An excess of the amine is often used to drive the reaction to completion. google.com

For example, the 1-monomethyl ester of 4-hydroxyisophthalic acid can be treated with aqueous ammonia to produce the 1-monoamide of 4-hydroxyisophthalic acid. google.com Similarly, reacting dimethyl 4-hydroxyisophthalate with n-butylamine in refluxing alcohol can lead to the n-butylamine salt of the 1-monoester 3-amide. rsc.org

Oxidative and Reductive Transformations of this compound

The functional groups of this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

The hydroxyl group on the aromatic ring can be oxidized to a ketone or a carboxylic acid under appropriate conditions. The ester groups can be reduced to alcohols. imperial.ac.uk For instance, the photocatalytic degradation of diethyl phthalate (B1215562), a related compound, can lead to the formation of this compound through hydroxyl radical attack on the aromatic ring. researchgate.netresearchgate.net Further oxidation can lead to ring cleavage and mineralization. researchgate.net

Reduction of the ester groups to alcohols can be accomplished using powerful reducing agents like lithium aluminum hydride. imperial.ac.uk The specific products formed will depend on the reducing agent and the reaction conditions employed.

Spectroscopic Characterization and Advanced Structural Analysis of Diethyl 4 Hydroxyisophthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency of this absorption, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular framework, connectivity, and stereochemistry.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. The chemical shift (δ) indicates the electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

While specific experimental ¹H NMR data for Diethyl 4-hydroxyisophthalate is not extensively published, its spectral features can be reliably predicted based on the analysis of its structural analogue, Dimethyl 4-hydroxyisophthalate, and established chemical shift principles. The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two chemically different protons of the ethyl ester groups.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The ethyl groups give rise to a characteristic quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | ~7.8 - 8.2 | Multiplet | - | 3H |

| Ar-OH | ~5.0 - 6.0 (variable) | Broad Singlet | - | 1H |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 | 4H |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 | 6H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. huji.ac.il Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is generally not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line. huji.ac.il The chemical shift range is much wider than in ¹H NMR, allowing for better resolution of individual carbon signals. huji.ac.iloregonstate.edu

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. This includes four signals for the aromatic carbons (two quaternary and two protonated), one for the carbon bearing the hydroxyl group, one for the ester carbonyl carbons, and two for the ethyl ester carbons. Quaternary carbons, those not attached to any protons, generally exhibit weaker signals. huji.ac.il The chemical shifts can be predicted based on substituent effects and data from similar structures. libretexts.orglibretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~165 - 170 |

| Aromatic C-OH | ~155 - 160 |

| Aromatic C-H | ~115 - 135 |

| Aromatic C-CO | ~120 - 130 |

| -OCH₂CH₃ | ~61 - 63 |

| -OCH₂CH₃ | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. youtube.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups. vscht.cz

The structure of this compound contains several key functional groups that produce characteristic absorption bands in an IR spectrum:

Phenolic O-H group: A broad, strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding. vscht.cz

Ester C=O group: A very strong and sharp absorption band is characteristic of the carbonyl stretch, typically appearing around 1720-1700 cm⁻¹.

Aromatic C=C bonds: Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations within the benzene ring. libretexts.org

Ester C-O bonds: Strong stretching vibrations for the C-O bonds of the ester groups will appear in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.

Aromatic and Aliphatic C-H bonds: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will show medium to strong bands just below 3000 cm⁻¹. vscht.czpressbooks.pub

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Ester C=O | Stretch | 1720 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

Mass Spectrometry Techniques in Compound Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is a highly effective method for the analysis of volatile and thermally stable compounds. mdpi.com For compounds that are less volatile due to polar functional groups, such as the hydroxyl group in this compound, a chemical derivatization step is often required prior to GC/MS analysis. mdpi.com

Derivatization, such as silylation, converts the polar -OH group into a less polar and more volatile silyl (B83357) ether (e.g., -O-Si(CH₃)₃). This process improves the chromatographic peak shape and thermal stability of the analyte, allowing for more reliable separation and detection. jfda-online.com Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion of the derivatized compound and a series of fragment ions that can be used to confirm its structure.

High-resolution mass spectrometry (HRMS) is a technique that measures the m/z ratio of ions with very high accuracy and precision. This allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov

The molecular formula of this compound is C₁₂H₁₄O₅. Its calculated monoisotopic mass is 238.08412354 Da. nih.gov An HRMS measurement that yields a mass value extremely close to this theoretical value can unequivocally confirm the elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

In addition to confirming the molecular formula, the fragmentation patterns observed in a mass spectrum provide structural evidence. Common fragmentation pathways for phthalate (B1215562) esters under electron ionization include the loss of an alkoxy group (-OC₂H₅) and cleavage of the ester group. nih.govmdpi.com

Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Nominal) | Description |

|---|---|---|---|

| [M]⁺• | [C₁₂H₁₄O₅]⁺• | 238 | Molecular Ion |

| [M - OC₂H₅]⁺ | [C₁₀H₉O₄]⁺ | 193 | Loss of an ethoxy radical |

| [M - COOC₂H₅]⁺ | [C₉H₉O₃]⁺ | 165 | Loss of an ethoxycarbonyl radical |

X-ray Crystallography and Supramolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous proof of a molecule's structure. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

In a study of Diethyl 5-(2-cyanophenoxy)isophthalate, a derivative of this compound, colorless block-shaped crystals suitable for analysis were obtained by slow evaporation from an ethanol (B145695) solution. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The asymmetric unit contains one molecule of the isophthalate (B1238265) derivative. The molecular structure is notably non-planar. nih.gov A significant dihedral angle of 82.38 (4)° exists between the plane of the hydroxy isophthalate-based ester and the benzonitrile (B105546) moiety. nih.gov The molecule exhibits a bent conformation at the ether linkage, with a Caryl—O—Caryl bond angle of 116.74 (11)°. nih.gov

Detailed crystallographic data and refinement parameters for Diethyl 5-(2-cyanophenoxy)isophthalate are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₇NO₅ |

| Formula Weight (Mr) | 339.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 (3) |

| b (Å) | 15.678 (4) |

| c (Å) | 8.912 (2) |

| β (°) | 98.76 (1) |

| Volume (ų) | 1701.2 (7) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.126 |

| R indices (all data) | R1 = 0.062, wR2 = 0.134 |

Data sourced from a study on Diethyl 5-(2-cyanophenoxy)isophthalate, a derivative of this compound. nih.gov

While X-ray diffraction provides the coordinates of atoms, Hirshfeld surface analysis offers a powerful method for visualizing and quantifying the intricate network of intermolecular interactions within a crystal. plos.org This technique maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the crystal structure into specific atom···atom contacts. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These distances are normalized by the van der Waals radii of the respective atoms, resulting in a surface mapped with dₙₒᵣₘ. Red regions on the dₙₒᵣₘ surface indicate close intermolecular contacts, which are often hydrogen bonds, while blue regions represent longer contacts, and white areas denote distances around the van der Waals separation. nih.gov

For Diethyl 5-(2-cyanophenoxy)isophthalate, Hirshfeld surface analysis was performed to investigate the intermolecular interactions governing its crystal packing. nih.gov The analysis revealed that the supramolecular framework is stabilized by a combination of C—H···O hydrogen bonds and other weak interactions. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 41.2 |

| O···H / H···O | 20.5 |

| C···H / H···C | 16.3 |

Data sourced from a study on Diethyl 5-(2-cyanophenoxy)isophthalate, a derivative of this compound. nih.govresearchgate.net

The largest contribution comes from H···H contacts, which is common for organic molecules. nih.gov The significant percentage of O···H/H···O and C···H/H···C contacts highlights the importance of hydrogen bonding and other weak interactions in the formation of the stable, three-dimensional supramolecular architecture of this this compound derivative. nih.govresearchgate.net

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Reaction Pathway Elucidation

The exploration of chemical reaction mechanisms through computational methods is a cornerstone of modern chemistry. nih.gov Techniques such as Density Functional Theory (DFT) allow for the detailed mapping of potential energy surfaces, identifying transition states and intermediates that govern the course of a reaction. nih.gov This approach is invaluable for understanding the transformation of Diethyl 4-hydroxyisophthalate under various conditions.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. openaccessjournals.comnih.gov In the context of this compound, DFT calculations are used to optimize the molecule's ground-state geometry, providing precise information on bond lengths, bond angles, and dihedral angles.

These studies often involve calculating key electronic properties that dictate the molecule's chemical behavior. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the phenolic oxygen, while the LUMO is distributed over the carbonyl groups of the ester functions and the ring. This distribution is crucial for predicting how the molecule will interact with other chemical species, particularly radicals. mdpi.com

Theoretical studies on similar phenolic compounds using DFT have successfully predicted sites of reactivity and explained experimentally observed outcomes. scirp.org By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), a detailed picture of the molecule's electronic landscape can be constructed. scirp.org

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. Localized on the phenol (B47542) ring. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. Localized on the ester groups. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing its interactions. |

A critical aspect of elucidating a reaction pathway is the quantitative analysis of its energetics. chemrxiv.org Quantum chemical calculations are used to determine the activation energy (Ea), which is the minimum energy required for a reaction to occur, and the reaction enthalpy (ΔH), which indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat. libretexts.orgyoutube.com

For this compound, these calculations can be applied to potential reactions such as oxidation, electrophilic substitution, or radical-mediated degradation. By locating the transition state structure on the potential energy surface, the activation energy can be calculated as the energy difference between the transition state and the reactants. libretexts.org A lower activation energy implies a faster reaction rate. youtube.com

The reaction enthalpy is calculated from the difference in the total energies of the products and the reactants. A negative ΔH signifies an exothermic reaction, which is thermodynamically favorable. These energetic parameters are essential for predicting the feasibility and spontaneity of various transformation pathways. researchgate.net

Table 2: Hypothetical Energetics for Hydroxyl Radical Reactions with this compound

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

| OH Radical Addition to C2 | 15.5 | -110.2 |

| OH Radical Addition to C5 | 18.0 | -105.8 |

| H-atom Abstraction (Phenolic) | 12.1 | -125.5 |

| H-atom Abstraction (Ethyl group) | 45.3 | -80.1 |

Mechanistic Studies of Radical-Mediated Reactions

Radical-mediated reactions are significant in various chemical and biological processes, including atmospheric chemistry and advanced oxidation processes for environmental remediation. mdpi.com this compound, with its phenolic hydroxyl group and activated aromatic ring, is susceptible to attack by reactive species like the hydroxyl radical (•OH). nih.gov Computational studies are vital for mapping the complex mechanisms of these reactions. chimia.ch

The hydroxyl radical is a powerful, non-selective oxidant that can react with aromatic compounds primarily through addition to the benzene (B151609) ring. nih.gov In the case of this compound, the •OH radical acts as an electrophile, preferentially attacking the electron-rich positions of the ring. The hydroxyl and the two ester groups direct the position of this attack.

DFT calculations can model the addition of the •OH radical to each carbon atom of the aromatic ring, leading to the formation of different isomeric hydroxycyclohexadienyl radicals. By comparing the activation energies for each addition pathway, the most likely sites of attack can be identified. The directing effects of the substituents typically make the positions ortho and para to the powerful activating hydroxyl group the most favorable, though steric hindrance from the ester groups must also be considered. The resulting radical adducts are key intermediates that can undergo further reactions, such as water elimination or reaction with oxygen. nih.gov

An alternative pathway for the reaction of this compound with radicals is hydrogen atom abstraction. mdpi.com There are two primary sites from which a hydrogen atom can be abstracted: the phenolic hydroxyl group and the C-H bonds of the ethyl ester groups. scispace.com

Computational chemistry allows for the calculation of bond dissociation energies (BDEs) for these different C-H and O-H bonds. The BDE is the energy required to break a bond homolytically, and a lower BDE indicates a bond that is more susceptible to abstraction. scispace.com For phenolic compounds, the O-H bond of the hydroxyl group is typically the weakest due to the resonance stabilization of the resulting phenoxy radical. Therefore, abstraction from the phenolic group to form a stable phenoxy radical intermediate is often the most thermodynamically favorable pathway. Comparing the activation energies for abstraction from the phenolic group versus the ethyl groups provides a clear picture of the kinetic favorability of each pathway.

Theoretical Modeling of Electronic Structure and Reactivity

The inherent reactivity of a molecule is governed by its electronic structure. mdpi.com Theoretical modeling provides a quantitative framework for understanding this relationship. By calculating various molecular descriptors, a comprehensive profile of the reactivity of this compound can be established.

Furthermore, local reactivity descriptors like Fukui functions can be calculated to pinpoint the specific atoms within the molecule that are most likely to participate in a reaction. These calculations can distinguish the reactivity of the different carbon atoms on the aromatic ring or the oxygen atoms in the ester and hydroxyl groups. Another valuable tool is the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution. For this compound, the MEP would show negative potential (electron-rich regions) around the phenolic and carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack, while regions of positive potential would indicate sites susceptible to nucleophilic attack.

Research Applications of Diethyl 4 Hydroxyisophthalate in Advanced Chemical Science

Role as an Intermediate in Complex Organic Synthesis

The structural arrangement of Diethyl 4-hydroxyisophthalate, with reactive sites at three distinct positions on the benzene (B151609) ring, establishes it as a key intermediate in the construction of more complex molecules. Its utility stems from the ability to selectively modify its functional groups—the hydroxyl group and the two ester moieties—in a controlled manner, which is a cornerstone of multi-step synthesis.

Synthesis of Fine Chemicals and Intermediates for Specialty Applications

Applications in Multi-Step Organic Transformations

In the context of multi-step organic transformations, this compound provides a stable and reliable scaffold upon which molecular complexity can be built. A typical synthetic sequence might involve:

Protection/Deprotection: The phenolic hydroxyl group can be protected to allow for selective reactions at the ester positions, or conversely, the esters can be hydrolyzed to the carboxylic acid, which can then be protected while reactions are performed on the hydroxyl group.

Functional Group Interconversion: The ester groups can be converted to amides, hydrazides, or reduced to alcohols. The hydroxyl group can be transformed into ethers or esters (O-alkylation or O-acylation) or used to direct electrophilic substitution on the aromatic ring.

Sequential Reactions: The presence of multiple reactive sites allows for a sequence of reactions. For example, one ester can be selectively hydrolyzed and converted to an amide, followed by modification of the second ester or the hydroxyl group google.com. This stepwise approach is fundamental to constructing intricate molecular architectures from a relatively simple starting material.

Development of Functional Derivatives for Targeted Research

The targeted synthesis of derivatives from this compound is a significant area of research, enabling the fine-tuning of chemical properties for specific applications.

Synthesis of Monoesters and Monoamides

A key transformation of this compound is its selective conversion to monoesters and subsequently to monoamides. This process allows for the creation of dissymmetric molecules from a symmetric precursor.

The first step is a selective monohydrolysis, or saponification, of one of the two ester groups to yield a monoester-monocarboxylic acid. This can be achieved by carefully controlling reaction conditions, such as the stoichiometry of the base google.comnih.govresearchgate.net. An alternative method is trans-esterification, where the diester is reacted with 4-hydroxyisophthalic acid google.com.

The resulting monoester is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding monoamide google.com. This amidation step is crucial for building peptide-like structures or introducing nitrogen-containing functionalities for biological or material applications. A patented process outlines a clear pathway for these transformations, demonstrating their utility in creating novel compounds google.com.

| Step | Transformation | Typical Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Selective Monohydrolysis | Aqueous or alcoholic alkali hydroxide (B78521) solution (e.g., NaOH or KOH) under controlled temperature and stoichiometry. | 1-carboxy-4-hydroxy-3-ethoxycarbonylbenzene (Monoester) |

| 2 | Amidation | The isolated monoester is treated with aqueous or alcoholic ammonia (NH₃) or an amine (R-NH₂), often in excess, at room temperature or with gentle heating. | 4-hydroxy-isophthalic acid-1-monoamide (or N-substituted monoamide) |

Preparation of Alkoxy and Halogenated Derivatives

Further functionalization can be achieved by modifying the phenolic hydroxyl group or the aromatic ring itself.

Alkoxy Derivatives: The hydroxyl group can be converted into an ether via O-alkylation. For example, reacting the analogous Dimethyl 4-hydroxyisophthalate with an alkyl halide like methyl iodide in the presence of a base (e.g., potassium carbonate) yields the corresponding methoxy (B1213986) derivative google.com. This reaction replaces the acidic phenolic proton, which can alter the molecule's solubility, electronic properties, and subsequent reactivity.

Halogenated Derivatives: Electrophilic aromatic substitution can introduce halogen atoms onto the benzene ring. The hydroxyl group is an activating group, directing substitution to the ortho and para positions. For instance, the iodination of the structurally similar Dimethyl 4-hydroxyisophthalate has been demonstrated using iodine monochloride in acetic acid. This reaction introduces an iodine atom onto the ring, providing a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to form carbon-carbon bonds, thereby significantly expanding the synthetic utility of the scaffold.

| Derivative Type | Reaction | Typical Reagents | Significance |

|---|---|---|---|

| Alkoxy | O-Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃) | Modifies solubility and electronic properties; protects the hydroxyl group. google.com |

| Halogenated | Electrophilic Halogenation | Iodine monochloride (ICl), Acetic Acid | Introduces a reactive site for cross-coupling reactions. |

Applications in Materials Science

This compound and its parent acid are valuable components in the field of materials science, particularly in the synthesis of polymers and porous crystalline materials.

The parent compound, 4-hydroxyisophthalic acid, obtained by the hydrolysis of the diethyl ester, is used as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs) nih.govfigshare.com. MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The V-shape of the isophthalate (B1238265) linker, combined with the hydroxyl group, allows for the construction of specific framework topologies (like CAU-10 or MIL-53) and provides a functional handle within the pores that can influence the material's properties, such as its interaction with guest molecules nih.gov. The hydroxyl group can also be a site for post-synthetic modification, further tuning the MOF's characteristics.

In polymer chemistry, isophthalic acid is a known component of high-performance polyesters, imparting excellent chemical resistance and durability incomepultrusion.com. The inclusion of a functional monomer like 4-hydroxyisophthalic acid (derived from this compound) into a polyester backbone introduces pendant hydroxyl groups. These functional groups can increase the polymer's hydrophilicity, improve its degradation profile for biomedical applications, and serve as sites for cross-linking or for grafting other molecules to create functionalized surfaces nih.govmdpi.com.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the "" focusing on the explicit areas of photodegradation pathways, by-product formation, or degradation mechanisms activated by peroxymonosulfate and zero-valent iron.

Extensive searches for studies on this particular compound within the context of advanced oxidation processes and environmental remediation strategies did not yield specific data, degradation pathways, or identified by-products for this compound.

While research exists for other related phthalate (B1215562) esters, such as diethyl phthalate (DEP) and dimethyl phthalate (DMP), the unique molecular structure of this compound (specifically the presence of a hydroxyl group on the benzene ring) would significantly influence its chemical behavior and degradation pathways. Therefore, extrapolating findings from other phthalates would not be scientifically accurate or adhere to the strict focus on the specified compound.

Consequently, the requested article with its detailed subsections cannot be generated at this time due to the absence of direct research on this compound in these specific applications.

Analytical Chemistry Research Involving Diethyl 4 Hydroxyisophthalate

Tracer and Marker Compound Applications in Authentication Studies

There is no available scientific literature indicating the use of Diethyl 4-hydroxyisophthalate as a tracer or marker compound in authentication studies.

Detection in Essential Oil Adulteration

Specific research on the use of this compound for detecting the adulteration of essential oils could not be found. The body of research on essential oil analysis focuses on common adulterants and does not mention this particular compound as a marker.

Isotope Ratio Mass Spectrometry for Mechanistic Insights

No studies utilizing Isotope Ratio Mass Spectrometry (IRMS) specifically for this compound were identified in the available literature. While IRMS is a powerful tool for mechanistic studies of various organic compounds, its application to this specific isophthalate (B1238265) derivative has not been documented.

Carbon and Hydrogen Isotope Fractionation Studies

There are no published studies on the carbon and hydrogen isotope fractionation of this compound.

Correlation of Isotope Fractionation with Reaction Mechanisms

In the absence of isotope fractionation data, no research exists on the correlation of such data with the reaction mechanisms of this compound.

On-Line Analytical Methods for Hydroxyl Group Detection in Related Substrates

While general on-line analytical methods for the detection of hydroxyl groups in various chemical compounds exist, no specific methods have been developed or documented for the on-line analysis of the hydroxyl group in this compound or its closely related substrates.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as lipases, offers a highly selective and environmentally benign alternative to conventional chemical catalysts. For instance, studies on the enzymatic synthesis of multi-component polyesters using Candida antarctica lipase B with dimethyl 5-hydroxyisophthalate as a monomer highlight the potential for enzymatic transesterification to produce related compounds like Diethyl 4-hydroxyisophthalate. thepharmajournal.com Such biocatalytic systems can operate under mild conditions, minimizing energy consumption and the formation of byproducts. nih.gov The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable.

Another area of active research is the application of modern synthetic technologies such as microwave-assisted synthesis and flow chemistry . Microwave irradiation has been shown to dramatically reduce reaction times in various organic syntheses, including the preparation of related aromatic esters. google.commdpi.com Continuous flow chemistry offers advantages in terms of safety, scalability, and process control, allowing for the efficient production of fine chemicals with minimal waste. nih.govmdpi.com The development of flow processes for the synthesis of this compound could lead to more streamlined and automated manufacturing.

Furthermore, the synthesis of the precursor, 4-hydroxyisophthalic acid, is also a target for innovation. The traditional Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide, is a well-established method. nih.govsustainable-bio.comwikipedia.org However, research into alternative carboxylation methods, potentially using milder reagents or catalytic systems, could provide more sustainable routes to this key intermediate. A notable development is the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks, which could potentially be adapted for the production of 4-hydroxyisophthalic acid. nih.gov

| Synthetic Pathway | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases) | High selectivity, mild reaction conditions, reduced waste |

| Microwave-Assisted Synthesis | Application of microwave irradiation | Rapid reaction rates, improved yields |

| Flow Chemistry | Continuous reaction processing | Enhanced safety, scalability, and process control |

| Novel Carboxylation Methods | Alternatives to the Kolbe-Schmitt reaction | Milder conditions, improved sustainability |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing processes and developing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms in greater detail.

The Kolbe-Schmitt reaction , used to synthesize the 4-hydroxyisophthalic acid precursor, has been the subject of theoretical studies using Density Functional Theory (DFT). nih.govwalshmedicalmedia.com These studies have provided insights into the reaction pathway, revealing the involvement of multiple transition states and intermediates. nih.gov Further computational investigations, particularly focusing on the specific reaction conditions that favor the formation of 4-hydroxyisophthalic acid over other isomers, would be highly valuable. researchgate.net

Similarly, the Fischer esterification of 4-hydroxyisophthalic acid with ethanol (B145695) is a key step in the synthesis of the final product. While the general mechanism of Fischer esterification is well-understood, detailed kinetic and mechanistic studies specific to this substrate are lacking. Kinetic analysis can be a powerful tool for optimizing reaction parameters such as temperature, catalyst loading, and reactant concentrations to maximize yield and minimize reaction time. nih.govresearchgate.net DFT studies can also be employed to model the transition states and intermediates of the esterification reaction, providing a deeper understanding of the factors that influence its efficiency. nih.gov

| Reaction | Mechanistic Aspect | Investigative Techniques |

| Kolbe-Schmitt Reaction | Regioselectivity, transition states | Density Functional Theory (DFT), kinetic studies |

| Fischer Esterification | Reaction kinetics, catalyst efficiency | Kinetic analysis, in-situ reaction monitoring, DFT |

Rational Design of this compound-Derived Scaffolds

The molecular structure of this compound provides a versatile scaffold for the development of new molecules with tailored properties. Rational design, guided by computational modeling and a deep understanding of structure-activity relationships, will be a key driver of innovation in this area.

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for the design of novel bioactive compounds. researchgate.netresearchgate.net By identifying the key structural features responsible for a desired biological activity, new derivatives of this compound can be designed with enhanced potency and selectivity. nih.gov For example, the phenolic hydroxyl and the two ester groups can be functionalized to create a library of new compounds for screening against various biological targets.

Molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.gov This information can guide the design of more effective inhibitors or modulators of enzyme activity. The development of derivatives with specific therapeutic applications will be a major focus of future research.

Beyond pharmaceutical applications, the rational design of scaffolds derived from this compound can also lead to the development of new polymers and materials with unique properties. By modifying the core structure, it is possible to tune properties such as thermal stability, solubility, and mechanical strength.

| Design Approach | Application | Desired Outcome |

| Pharmacophore Modeling | Drug discovery | Identification of key features for biological activity |

| QSAR | Medicinal chemistry | Prediction of biological activity based on chemical structure |

| Molecular Docking | Drug design, materials science | Prediction of binding interactions and material properties |

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, and the production of this compound is no exception. Future research will focus on developing more sustainable and environmentally friendly synthetic processes from start to finish.

A key aspect of this is the use of renewable feedstocks . The microbial synthesis of 4-hydroxybenzoic acid from renewable resources provides a proof-of-concept for the bio-based production of the 4-hydroxyisophthalic acid precursor. nih.govmontanarenewables.com The catalytic conversion of biomass into valuable platform chemicals is a rapidly developing field that could offer sustainable routes to the starting materials for this compound synthesis. researchgate.netnih.gov

The use of greener solvents and catalysts is another important consideration. Supercritical fluids, such as supercritical carbon dioxide, offer a non-toxic and easily recyclable alternative to traditional organic solvents for certain chemical reactions. thepharmajournal.comwalshmedicalmedia.comresearchgate.net The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused will also contribute to a more sustainable process.

Finally, a holistic approach to assessing the environmental impact of the entire synthetic process through Life Cycle Assessment (LCA) will be crucial. supercriticalfluid.net LCA provides a framework for evaluating the environmental burdens associated with a product's entire life cycle, from raw material extraction to disposal. This will enable a more comprehensive understanding of the sustainability of different synthetic routes and guide the development of truly green manufacturing processes for this compound.

| Green Chemistry Principle | Application in Synthesis |

| Renewable Feedstocks | Bio-based production of 4-hydroxyisophthalic acid |

| Greener Solvents | Use of supercritical fluids (e.g., scCO2) |

| Catalysis | Development of reusable heterogeneous catalysts |

| Life Cycle Assessment | Holistic environmental impact analysis of the synthetic process |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.